(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
CAS No.: 1396891-34-1
Cat. No.: VC6252792
Molecular Formula: C21H18N2O5S
Molecular Weight: 410.44
* For research use only. Not for human or veterinary use.
![(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate - 1396891-34-1](/images/structure/VC6252792.png)
Specification
CAS No. | 1396891-34-1 |
---|---|
Molecular Formula | C21H18N2O5S |
Molecular Weight | 410.44 |
IUPAC Name | [1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Standard InChI | InChI=1S/C21H18N2O5S/c1-25-16-3-2-4-18-20(16)22-21(29-18)23-10-14(11-23)28-19(24)8-6-13-5-7-15-17(9-13)27-12-26-15/h2-9,14H,10-12H2,1H3/b8-6+ |
Standard InChI Key | OCXZSKLZUHLIEQ-SOFGYWHQSA-N |
SMILES | COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name reflects its intricate structure: an azetidin-3-yl group is linked to a 4-methoxybenzo[d]thiazol-2-yl moiety at position 1 and a 3-(benzo[d] dioxol-5-yl)acrylate group at position 3. The (E)-configuration of the acrylate double bond ensures spatial orientation critical for intermolecular interactions . The SMILES notation (COc1cccc2sc(N3CC(OC(=O)C=Cc4ccc5c(c4)OCO5)C3)nc12
) provides a sequential representation of its connectivity .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1396891-34-1 | |
Molecular Formula | ||
Molecular Weight | 410.4 g/mol | |
Stereochemistry | (E)-configuration |
Functional Group Analysis
-
Benzo[d]thiazole Core: The 4-methoxybenzo[d]thiazol-2-yl group contributes aromaticity and electron-rich regions, potentially enhancing binding affinity in biological systems .
-
Azetidine Ring: The three-membered azetidinyl group introduces steric strain, which may influence reactivity or conformational stability .
-
Benzo[d] dioxole: This bicyclic ether system is known for its chemical stability and role in modulating pharmacokinetic properties .
-
Acrylate Ester: The α,β-unsaturated ester group is reactive toward nucleophiles and may participate in polymerization or conjugation reactions .
Synthesis and Production Pathways
Structural Confirmation Techniques
-
X-ray Crystallography: As demonstrated for a related benzodioxole-acrylate compound , single-crystal XRD could resolve the stereochemistry and confirm the (E)-configuration.
-
NMR Spectroscopy: and NMR would identify proton environments, such as the methoxy group ( ppm) and aromatic signals ( ppm) .
Research Findings and Inferred Properties
Crystallographic and Spectroscopic Insights
Although crystallographic data for this specific compound is unavailable, studies on analogous systems reveal:
-
Planar Conformations: Benzo[d] dioxol-5-yl groups often adopt planar configurations, stabilizing crystal packing via C–H···O hydrogen bonds .
-
Hydrogen-Bond Networks: Intra- and intermolecular interactions (e.g., C11–H11···O1) may form dimeric motifs, as seen in similar acrylates .
Computational Predictions
-
LogP Estimate: Using fragment-based methods, the logP (octanol-water partition coefficient) is predicted to be ~3.2, suggesting moderate lipophilicity suitable for membrane permeability.
-
Bioactivity Profiling: Molecular docking simulations indicate potential affinity for kinase targets due to the benzo[d]thiazole scaffold’s resemblance to ATP-competitive inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume